2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile
Description
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is a structurally complex compound featuring a cyclopentene core substituted with a morpholine ring, a phenylmethylidene group, and a carbonitrile moiety. The phenylmethylidene substituent introduces aromatic character, which may influence π-π stacking interactions in solid-state structures. Though direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., pyridine, chromene, and pyrimidine derivatives) suggest applications in pharmaceuticals or materials science .
Properties
IUPAC Name |
(3E)-3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)19-8-10-20-11-9-19/h1-5,12H,6-11H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNBGVFFWDDQJR-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile typically involves multiple steps, starting with the formation of the morpholine ring This can be achieved through the reaction of diethanolamine with ethylene oxide
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is a complex organic compound with a unique structure, featuring a morpholine ring, a phenyl group, and a cyclopentene ring with a cyano group. It has a molecular formula of C17H18N2O and a molecular weight of 270.34 g/mol. This compound is known for undergoing various chemical reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing complex molecules.
- It can undergo oxidation, reduction, and nucleophilic substitution reactions using reagents like potassium permanganate (KMnO₄), lithium aluminum hydride (LiAlH₄), and sodium cyanide (NaCN).
- Oxidation can lead to the formation of ketones or carboxylic acids, reduction can produce alcohols or amines, and substitution can introduce various functional groups.
Biology
- The compound is studied for its potential as a bioactive molecule, interacting with biological targets for new drug development.
- Morpholine derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways related to apoptosis and cell cycle regulation.
- Morpholine-containing compounds possess antimicrobial properties, disrupting microbial cell membranes or interfering with metabolic processes.
Medicine
- It is explored for its pharmacological properties and potential as a lead compound for developing drugs targeting specific diseases.
- Compounds similar to it may exert neuroprotective effects through antioxidant activities or modulation of neurotransmitter systems.
Industry
- It is used in the production of advanced materials and chemicals, making it valuable in creating new products with improved properties.
Biological Activities
The biological activity of this compound involves interactions with molecular targets such as enzymes or receptors, which can activate or inhibit biochemical pathways.
- Anticancer Properties: Research suggests that compounds with similar structural features exhibit anticancer properties. Derivatives of morpholine have been shown to inhibit cell proliferation in various cancer cell lines, often by modulating signaling pathways related to apoptosis and cell cycle regulation. A study in the Journal of Medicinal Chemistry reported that certain morpholine derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.
- Antimicrobial Activity: Studies have demonstrated that morpholine-containing compounds possess antimicrobial properties against a range of pathogens. This activity is likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. A research article in Pharmaceutical Biology evaluated the antimicrobial activity of morpholine-based compounds against Gram-positive and Gram-negative bacteria, with findings showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Neuroprotective Effects: Emerging evidence suggests that compounds similar to this compound may exert neuroprotective effects, possibly mediated through antioxidant activities or by modulating neurotransmitter systems.
Data Tables
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against various bacteria | Pharmaceutical Biology |
| Neuroprotective | Potential antioxidant properties |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observations |
|---|---|---|
| Morpholine ring + phenyl group | Anticancer | Increased cytotoxicity |
| Cyano group | Antimicrobial | Enhanced membrane disruption |
Mechanism of Action
The mechanism by which 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : Compound B’s planar pyridine ring contrasts with the puckered cyclopentene likely in the target compound, as predicted by Cremer-Pople puckering coordinates .
- Synthetic Accessibility : The strained cyclopentene core in the target compound may require specialized synthetic routes, unlike the more straightforward pyridine or chromene systems .
Biological Activity
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a morpholine ring, a phenyl group, and a cyclopentene ring with a cyano group, suggests diverse biological activities.
Chemical Structure and Properties
The IUPAC name for this compound is (3E)-3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbonitrile. Below is the molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 327084-97-9 |
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. This binding can lead to the activation or inhibition of various biochemical pathways, which may explain its potential therapeutic effects.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of morpholine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
Studies have demonstrated that morpholine-containing compounds possess antimicrobial properties against a range of pathogens. The activity is likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exert neuroprotective effects. These effects could be mediated through antioxidant activities or by modulating neurotransmitter systems.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several morpholine derivatives and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range.
Study 2: Antimicrobial Efficacy
A research article in Pharmaceutical Biology evaluated the antimicrobial activity of morpholine-based compounds against Gram-positive and Gram-negative bacteria. The findings showed that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Tables
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antimicrobial | Effective against various bacteria | |
| Neuroprotective | Potential antioxidant properties |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observations |
|---|---|---|
| Morpholine ring + phenyl group | Anticancer | Increased cytotoxicity |
| Cyano group | Antimicrobial | Enhanced membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
